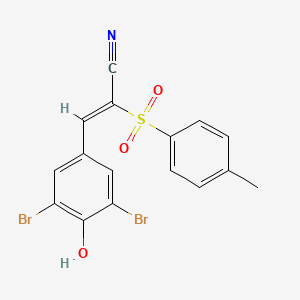

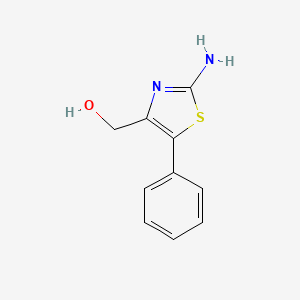

3-(3,5-Dibromo-4-hydroxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(3,5-Dibromo-4-hydroxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile" is a chemical entity that appears to be related to a class of sulfonamide compounds. These compounds have been studied for their potential antitumor properties. Sulfonamides are known to be versatile in medicinal chemistry due to their ability to inhibit the growth of cancer cells by interfering with cell cycle progression .

Synthesis Analysis

While the specific synthesis of "3-(3,5-Dibromo-4-hydroxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile" is not detailed in the provided papers, a related compound, "2,3-dibromo-1-(phenylsulfonyl)-1-propene," has been used as a versatile reagent for the synthesis of furans and cyclopentenones . This suggests that dibromo-phenylsulfonyl-propene derivatives can be intermediates in the synthesis of various heterocyclic compounds, which are often of interest in the development of pharmaceuticals.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical to their function. The array-based gene expression study mentioned in the first paper indicates that the pharmacophore structure of sulfonamides is essential for their antitumor activity . The presence of a sulfonyl group attached to an aromatic ring is a common feature in these molecules, which may contribute to their ability to interact with biological targets.

Chemical Reactions Analysis

The sulfonamide compounds, including those mentioned in the first paper, have shown the ability to disrupt tubulin polymerization and affect cell cycle distribution, leading to antiproliferative effects in cancer cell lines . The versatility of the related compound "2,3-dibromo-1-(phenylsulfonyl)-1-propene" in synthesizing furans and cyclopentenones through reactions such as addition to CC, annulation, cycloaddition, and oxidation, indicates that the dibromo-phenylsulfonyl-propene moiety can undergo various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(3,5-Dibromo-4-hydroxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile" are not explicitly provided in the papers. However, the properties of sulfonamide compounds generally include stability under physiological conditions and the ability to form strong hydrogen bonds due to the presence of the sulfonyl group, which can enhance their interaction with biological targets . The bromine atoms in the compound may also play a role in its reactivity and ability to participate in electrophilic substitution reactions, which could be relevant for its biological activity .

科学的研究の応用

Applications in Crystal Structure Analysis

One study on a molecule, (2E)-3-(4-Fluorophenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, highlights its crystal structure, where the phenyl groups are coplanar, facilitating intermolecular hydrogen bonding. This property can be crucial for understanding molecular interactions and designing compounds with desired physical properties (Butcher et al., 2007).

Bromophenol Derivatives from Marine Algae

Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the discovery of compounds with potential biological activities. Although the specific compound was not studied, the methodology for isolating and characterizing such bromophenol derivatives can provide a foundation for further research into related compounds (Zhao et al., 2004).

Synthesis and Biological Activity

Another relevant study involves the synthesis of sulfonyl esters through reactions between sulfonyl chlorides and phenolic chalcone analogues. This research demonstrates the potential of sulfonyl-containing compounds in medicinal chemistry, particularly in the context of anticancer activity (Muškinja et al., 2019).

High-Pressure Chemistry

A study on the high-pressure-promoted [2+2] cycloaddition reactions of 4-methylphenyl 1,2-propadienyl sulfone with enol ethers showcases the synthetic versatility of sulfone-containing compounds. These reactions under high-pressure conditions can lead to novel cycloadducts, illustrating the utility of sulfone derivatives in organic synthesis (Aben et al., 2003).

特性

IUPAC Name |

(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2NO3S/c1-10-2-4-12(5-3-10)23(21,22)13(9-19)6-11-7-14(17)16(20)15(18)8-11/h2-8,20H,1H3/b13-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYQEZIGZHBTSX-MLPAPPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dibromo-4-hydroxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2514867.png)

![2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2514869.png)

![5-Oxaspiro[3.4]octan-7-one](/img/structure/B2514870.png)

![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)

![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2514889.png)